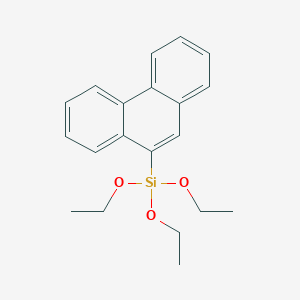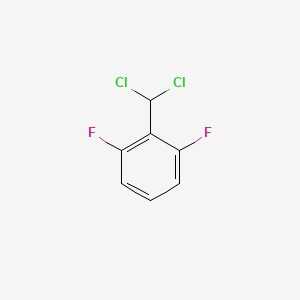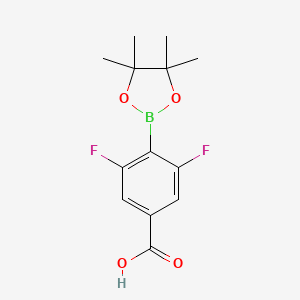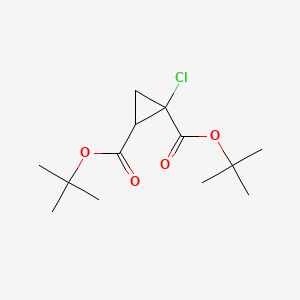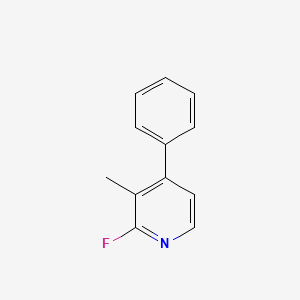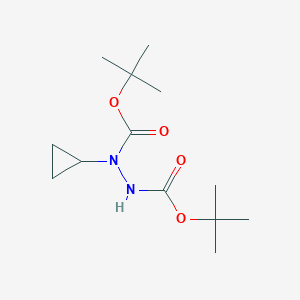
Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate
Vue d'ensemble
Description
Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H24N2O4 . It is also known by other names such as 1,2-Di-Boc-1-cyclopropylhydrazine .
Molecular Structure Analysis
The molecular structure of Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate consists of a cyclopropyl group attached to a hydrazine group, which is in turn attached to two carboxylate groups . The exact structure can be represented by the InChI code:InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-15(9-7-8-9)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,16) . Physical And Chemical Properties Analysis
The physical and chemical properties of Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate include a molecular weight of 272.34 g/mol . The compound has a predicted density of 1.10±0.1 g/cm3 . Other properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Synthesis Improvement
Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate has been utilized in improving synthesis processes. For instance, a reaction involving [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane, in the presence of Mn(dpm)(3), yields di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. This process is a significant advancement in terms of scalability, safety, and cost over previous synthesis methods for similar compounds (Bunker et al., 2011).
Facilitating Synthesis of Cyclopropylhydrazine Salts
The chemical has been used in the efficient synthesis of cyclopropylhydrazine salts. A copper salt-catalyzed addition to the azo group of di-tert-butyl azodicarboxylate followed by deprotection generates these salts in high yields (Shibue & Fukuda, 2014).
Alkylation Methods
Methods for alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate have been explored, leading to the production of mono- or di-substituted hydrazine derivatives under mild conditions. These methods provide precursors for trisubstituted hydrazines (Rasmussen, 2006).
Insecticidal Activity
In the context of pest control, di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate derivatives have demonstrated insecticidal activity. These compounds, as part of N-tert-butyl-N,N'-diacylhydrazines, act as nonsteroidal ecdysone agonists and have shown efficacy against various pests (Wang et al., 2011).
Supramolecular Self-Assembles
The compound has been involved in the creation of supramolecular self-assembles using p-tert-butylthiacalix[4]arenes. These structures are capable of recognizing metal cations and dicarboxylic acids, forming three-component supramolecular systems (Yushkova et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-cyclopropyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-15(9-7-8-9)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCNVHWTVEKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322476.png)
![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)
